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  • Product: Benzenecarboximidamide, N-(acetyloxy)-
  • CAS: 942-87-0

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of Benzenecarboximidamide, N-(acetyloxy)- Derivatives: A Technical Guide to Masked Amidoxime Prodrugs

The Mechanistic Rationale: Overcoming the Amidine Permeability Barrier Benzenecarboximidamides (benzamidines) are highly potent pharmacophores frequently utilized in the design of serine protease inhibitors, antithrombot...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Rationale: Overcoming the Amidine Permeability Barrier

Benzenecarboximidamides (benzamidines) are highly potent pharmacophores frequently utilized in the design of serine protease inhibitors, antithrombotics, and antiprotozoal agents. However, their high basicity (pKa ~ 11.6) dictates that they remain almost entirely protonated at physiological pH. This persistent positive charge results in severe transcellular permeability restrictions and negligible oral bioavailability[1].

To circumvent this barrier, drug development professionals employ a "double prodrug" (or masked prodrug) strategy. First, N-hydroxylation of the amidine yields an amidoxime (N-hydroxybenzamidine), which drastically lowers the pKa to approximately 5–6, increasing the proportion of the neutral, membrane-permeable species in the gastrointestinal tract[2]. While amidoximes improve absorption, they can still suffer from suboptimal lipophilicity or premature pre-systemic metabolism. By acetylating the amidoxime hydroxyl group to form Benzenecarboximidamide, N-(acetyloxy)- derivatives (N-acetoxybenzamidines), the polar hydroxyl moiety is effectively masked. This modification significantly enhances lipophilicity and membrane permeation, creating an optimized vector for oral drug delivery[3].

The Sequential Biotransformation Pathway

The pharmacokinetic viability of N-acetoxybenzamidines hinges on a highly specific, two-step metabolic activation cascade. Understanding the causality of this pathway is critical for designing accurate in vitro PK assays.

  • Esterase-Mediated Hydrolysis: Upon systemic absorption, the N-acetyloxy ester bond is rapidly cleaved by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine/kidney) and plasma esterases. This yields the intermediate amidoxime and acetic acid.

  • mARC-Mediated Reduction: The intermediate amidoxime is subsequently reduced to the active benzamidine. Crucially, this is not catalyzed by standard Cytochrome P450 enzymes, but rather by the[4]. The mARC system is a molybdenum-dependent enzyme complex localized in the outer mitochondrial membrane, requiring obligate electron transfer from NADH via cytochrome b5 reductase (CYB5R) and cytochrome b5 (CYB5)[4].

MetabolicPathway A N-Acetoxybenzamidine (Double Prodrug) B Esterases (CES1/CES2) A->B Hydrolysis C Benzamidoxime (Intermediate) B->C D mARC System (Mitochondria) C->D Reduction E Benzamidine (Active Drug) D->E

Sequential metabolic activation of N-acetoxybenzamidines via esterases and the mARC system.

Physicochemical and Permeability Profiling

To empirically validate the double prodrug strategy, quantitative physicochemical profiling is required. The addition of the N-acetyloxy group predictably alters the partition coefficient (LogP) and apparent permeability (Papp), shifting the molecule from Biopharmaceutics Classification System (BCS) Class III toward Class I.

Table 1: Comparative Physicochemical & Permeability Data (Representative Model)

Compound ClassFunctional GroupApproximate pKaLogP (Octanol/Water)Caco-2 Papp (x10⁻⁶ cm/s)Oral Bioavailability (%)
Active Drug Benzamidine~ 11.6< 0.5< 1.0 (Low)< 5%
Intermediate Benzamidoxime~ 5.51.2 - 1.85.0 - 10.0 (Moderate)20 - 40%
Double Prodrug N-AcetoxybenzamidineNon-ionizable2.5 - 3.5> 15.0 (High)> 60%

(Note: Values represent generalized baselines for unsubstituted benzenecarboximidamide scaffolds to illustrate the pharmacokinetic shift).

In Vitro Metabolic Stability & Biotransformation Protocols

A robust PK profile requires isolating the two phases of activation to determine the rate-limiting step. The following protocols are designed as self-validating systems , incorporating specific mechanistic controls to ensure data integrity.

Protocol A: Esterase Cleavage Kinetics (Phase 1)

Causality: Hepatic S9 fractions are preferred over standard microsomes for this assay because carboxylesterases (CES1/CES2) are distributed across both the cytosol and the endoplasmic reticulum. S9 fractions capture the complete hepatic esterase pool, preventing underestimation of clearance. Self-Validating Control: The inclusion of Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, differentiates true enzymatic hydrolysis from spontaneous chemical degradation in aqueous media.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human or rat hepatic S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine S9 fractions (final protein concentration 1 mg/mL) with the buffer.

  • Control Aliquots: Split the mixture into two arms. To the control arm, add BNPP (final concentration 100 µM) and pre-incubate for 15 minutes at 37°C.

  • Initiation: Spike the N-acetoxybenzamidine derivative (final concentration 1 µM, keeping organic solvent <1%) into both arms.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 min to precipitate proteins.

  • Analysis: Quantify the disappearance of the prodrug and the appearance of the amidoxime via LC-MS/MS.

Protocol B: mARC-Mediated Reduction Assay (Phase 2)

Causality: Because the mARC complex is localized to the outer mitochondrial membrane[4], standard microsomal stability assays will yield false negatives for amidoxime reduction. Isolated mitochondrial fractions must be utilized. Furthermore, the system is strictly dependent on the NADH electron transport chain. Self-Validating Control: A parallel incubation lacking the NADH regenerating system confirms that reduction is enzymatically driven by the mARC/CYB5R/CYB5 complex rather than non-specific chemical reduction.

Step-by-Step Methodology:

  • Preparation: Isolate or procure fresh hepatic mitochondrial fractions.

  • Incubation Mixture: Suspend mitochondria (1.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Cofactor Addition: Add an NADH regenerating system (1 mM NADH, or NAD+ with glucose-6-phosphate and G6P-dehydrogenase) to the active arm. Leave the control arm cofactor-free.

  • Initiation: Spike the intermediate benzamidoxime generated from Phase 1 at 1 µM.

  • Sampling & Quenching: Sample at 0, 15, 30, 60, 90, and 120 minutes, quenching with ice-cold acetonitrile as described above.

  • Analysis: Quantify the formation of the active benzamidine via LC-MS/MS.

Workflow cluster_0 Phase 1: Esterase Profiling cluster_1 Phase 2: mARC Reduction S1 Incubate with Plasma/S9 ± BNPP Inhibitor S2 Quantify Amidoxime Formation S1->S2 S3 Incubate with Mitochondria + NADH Cofactor S2->S3 Proceed if stable S4 Quantify Benzamidine Formation S3->S4 S5 LC-MS/MS Bioanalysis & PK Parameter Calculation S4->S5

Self-validating in vitro biotransformation workflow for masked amidoxime prodrugs.

In Vivo Pharmacokinetic Profiling

Translating in vitro stability to in vivo efficacy requires a dual-route (IV and Oral) pharmacokinetic study to calculate absolute bioavailability (F) and assess systemic exposure.

Study Design:

  • Subjects: Male Sprague-Dawley rats (n=3 per group), fasted overnight.

  • Intravenous (IV) Arm: Administer the active benzamidine (1 mg/kg) via the tail vein to establish baseline clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Arm: Administer the N-acetoxybenzamidine prodrug (10 mg/kg equivalent) via oral gavage, formulated in a lipid-based vehicle (e.g., PEG400/Tween 80) to maximize solubility.

  • Sampling: Collect serial blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Plasma samples must be treated with esterase inhibitors (e.g., sodium fluoride or BNPP) immediately upon collection to prevent ex vivo degradation of any circulating prodrug, followed by LC-MS/MS quantification of all three species (Prodrug, Amidoxime, Active Amidine).

Table 2: Representative In Vivo PK Parameters (Oral Prodrug vs. IV Active)

ParameterIV Active Benzamidine (1 mg/kg)PO N-Acetoxybenzamidine (10 mg/kg)
Cmax (ng/mL) 850 (at t=0)420 (Active species measured)
Tmax (h) N/A1.5
AUC₀₋∞ (h·ng/mL) 12004800 (Active species measured)
Half-life (t½, h) 2.12.8 (Formation-rate limited)
Absolute Bioavailability (F) 100%~ 40% (Calculated based on active exposure)

Conclusion & Strategic Outlook

The derivatization of benzenecarboximidamides into N-(acetyloxy) prodrugs represents a highly effective strategy for overcoming the inherent permeability limitations of basic amidines[2]. By leveraging endogenous esterases and the mitochondrial mARC system[4], drug developers can achieve targeted, sequential bioactivation. Rigorous PK profiling—utilizing self-validating in vitro assays and compartment-specific subcellular fractions—is essential to accurately predict the in vivo behavior and therapeutic index of these sophisticated masked prodrugs.

References

  • Title: The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Source: PubMed (Journal of Biological Chemistry) URL: [Link]

  • Title: Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Source: News of Pharmacy URL: [Link]

  • Title: Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Source: PubMed (Biochemical Pharmacology) URL: [Link]

  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Source: Molecules (MDPI) URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory protocol for Benzenecarboximidamide, N-(acetyloxy)- preparation

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of Benzenecarboximidamide, N-(acetyloxy)- Introduction Benzenecarboximidamide, N-(acetyloxy)-, also known as N-acetoxybenzimidamide, is a derivative of N-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of Benzenecarboximidamide, N-(acetyloxy)-

Introduction

Benzenecarboximidamide, N-(acetyloxy)-, also known as N-acetoxybenzimidamide, is a derivative of N-hydroxybenzamidine. The core N-hydroxyamidine (amidoxime) structure is a significant pharmacophore in medicinal chemistry and drug development. These compounds are recognized for their role as key structural motifs in the design of enzyme inhibitors and as effective prodrugs for enhancing the bioavailability of parent amidine-containing drugs.[1] Their ability to mimic the transition state of substrates allows them to bind to various enzymes, making them valuable in the development of treatments for a range of diseases.[1]

This application note provides a detailed, two-step laboratory protocol for the synthesis of Benzenecarboximidamide, N-(acetyloxy)-. The synthesis begins with the preparation of the N-hydroxybenzenecarboximidamide intermediate from benzonitrile, followed by its O-acetylation to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Step 1: Synthesis of N-Hydroxybenzenecarboximidamide (Benzamidoxime) via the addition of hydroxylamine to benzonitrile.

  • Step 2: Synthesis of Benzenecarboximidamide, N-(acetyloxy)- via O-acetylation of the N-hydroxybenzenecarboximidamide intermediate.

Synthesis_Workflow cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: O-Acetylation Benzonitrile Benzonitrile Reaction1 Reaction Benzonitrile->Reaction1 Hydroxylamine_HCl Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine_HCl->Reaction1 Base1 K2CO3 / Ethanol Base1->Reaction1 Acetyl_Chloride Acetyl Chloride Reaction2 Reaction Acetyl_Chloride->Reaction2 Base2 Pyridine Base2->Reaction2 Intermediate N-Hydroxybenzenecarboximidamide Intermediate->Reaction2 Final_Product Benzenecarboximidamide, N-(acetyloxy)- Reaction1->Intermediate Nucleophilic Addition Reaction2->Final_Product Acylation

Caption: Overall workflow for the two-step synthesis of Benzenecarboximidamide, N-(acetyloxy)-.

Part 1: Synthesis of N-Hydroxybenzenecarboximidamide (Intermediate)

Principle of the Reaction

This protocol is based on a common and efficient method for synthesizing N-hydroxyamidines through the nucleophilic addition of hydroxylamine to a nitrile.[1][2] Hydroxylamine hydrochloride is first neutralized by a base (potassium carbonate) to generate free hydroxylamine. The highly nucleophilic nitrogen atom of hydroxylamine then attacks the electrophilic carbon of the nitrile group in benzonitrile. Subsequent proton transfer steps lead to the formation of the stable N-hydroxybenzenecarboximidamide product.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
BenzonitrileReagent Grade, ≥99%Sigma-Aldrich
Hydroxylamine hydrochlorideACS Reagent, ≥96%Fisher Scientific
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%VWR Chemicals
Ethanol (95%)Reagent GradeMerck
Deionized Water--
Diethyl etherAnhydrousSigma-Aldrich
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzonitrile (e.g., 0.05 mol), hydroxylamine hydrochloride (e.g., 0.06 mol), and potassium carbonate (e.g., 0.03 mol).[2]

    • Causality Note: Potassium carbonate is a crucial base used to deprotonate hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile in situ. An excess of hydroxylamine hydrochloride ensures the complete conversion of the starting benzonitrile.

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask.[2] The mixture will form a suspension.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 80°C) with vigorous stirring.[2]

    • Expert Insight: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the benzonitrile spot indicates the reaction is nearing completion.

  • Reaction Time: Maintain the reflux for 2-4 hours. The reaction is typically complete when gas evolution (CO₂) from the reaction of the carbonate base ceases and TLC analysis confirms the consumption of benzonitrile.

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the majority of the ethanol using a rotary evaporator.

  • Work-up and Isolation: a. To the resulting residue, add approximately 100 mL of deionized water. This will dissolve the inorganic salts. b. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). c. Combine the organic extracts and wash them with brine (1 x 50 mL) to remove residual water and inorganic impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude N-hydroxybenzenecarboximidamide as a white solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure N-hydroxybenzenecarboximidamide.

Part 2: Synthesis of Benzenecarboximidamide, N-(acetyloxy)- (Final Product)

Principle of the Reaction

This step involves the O-acetylation of the hydroxyl group of the intermediate. Acetyl chloride is a highly reactive acylating agent. The reaction is performed in the presence of a base, pyridine, which serves a dual role: it acts as a solvent and scavenges the hydrochloric acid (HCl) byproduct, driving the equilibrium towards product formation. The lone pair of electrons on the oxygen of the N-hydroxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
N-HydroxybenzenecarboximidamideFrom Part 1-
Acetyl chlorideReagent Grade, ≥98%Sigma-Aldrich
PyridineAnhydrous, 99.8%Acros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutionVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution-
Brine (Saturated NaCl)Aqueous solution-
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich
  • Three-neck round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon inlet

  • Standard laboratory glassware for work-up

Step-by-Step Experimental Protocol
  • Reactant Setup: In a flame-dried 100 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-hydroxybenzenecarboximidamide (e.g., 0.04 mol) from Part 1 in anhydrous pyridine (40 mL).

    • Safety & Causality: An inert atmosphere and anhydrous conditions are critical as acetyl chloride reacts violently with water. Pyridine is an excellent solvent for this reaction and acts as the necessary base to neutralize the HCl generated.

  • Cooling: Cool the solution to 0°C using an ice bath. This is essential to control the exothermic reaction between the intermediate and acetyl chloride.

  • Addition of Acetylating Agent: Add acetyl chloride (e.g., 0.044 mol, 1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. A precipitate (pyridinium hydrochloride) will form during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: a. Carefully pour the reaction mixture over 100 mL of ice-cold 1 M HCl to neutralize the excess pyridine. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash sequentially with 1 M HCl (2 x 40 mL), saturated aqueous NaHCO₃ solution (2 x 40 mL), and finally with brine (1 x 40 mL).

    • Expert Insight: The NaHCO₃ wash is crucial to remove any remaining acidic impurities. The final brine wash aids in the removal of water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude Benzenecarboximidamide, N-(acetyloxy)-.

  • Purification: The final product can be purified by recrystallization from a solvent like ethyl acetate/hexane or by flash column chromatography on silica gel if necessary.

Quantitative Data Summary

StepCompound NameMolar Mass ( g/mol )Molar Eq.Example Mass/Volume
1Benzonitrile103.121.05.16 g (5.0 mL)
1Hydroxylamine hydrochloride69.491.24.17 g
1Potassium carbonate138.210.64.15 g
Intermediate (Theoretical Yield)136.15-6.81 g
2N-Hydroxybenzenecarboximidamide136.151.05.45 g
2Acetyl chloride78.501.13.45 g (3.1 mL)
Final Product (Theoretical Yield)178.19-7.13 g

Note: Example masses are based on a starting scale of 0.05 mol of benzonitrile.

Safety Precautions

  • General: All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydroxylamine Hydrochloride: Can be corrosive and is a skin and eye irritant. Handle with care.

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas. Must be handled under anhydrous conditions in a fume hood.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Organic Solvents: Diethyl ether, ethanol, and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.

References

  • BenchChem (2025). An In-depth Technical Guide to N-Hydroxyamidine Compounds and their Synthesis.
  • Google Patents (2017).

Sources

Application

Application Notes and Protocols for Benzenecarboximidamide, N-(acetyloxy)- Reactions

Introduction: Unveiling the Synthetic Potential of Benzenecarboximidamide, N-(acetyloxy)- Benzenecarboximidamide, N-(acetyloxy)- (N-acetoxybenzimidamide) is a versatile synthetic intermediate characterized by the presenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of Benzenecarboximidamide, N-(acetyloxy)-

Benzenecarboximidamide, N-(acetyloxy)- (N-acetoxybenzimidamide) is a versatile synthetic intermediate characterized by the presence of an N-acyloxy functionality on an imidamide backbone. This structural motif imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The inherent electrophilicity of the imidamide carbon and the potential for the N-O bond to undergo cleavage or rearrangement are key to its synthetic utility. Understanding the interplay of solvents and reagents is paramount to controlling reaction pathways and achieving high yields of desired products.

This guide provides a comprehensive overview of the optimal conditions for reactions involving Benzenecarboximidamide, N-(acetyloxy)-, drawing upon established principles of organic synthesis and data from related N-acyloxy compounds. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this reactive intermediate.

Core Principles of Reactivity

The reactivity of Benzenecarboximidamide, N-(acetyloxy)- is primarily governed by two key features:

  • The Imidamide Moiety: The C=N double bond of the imidamide is susceptible to nucleophilic attack. The nature of the substituent on the imine nitrogen and the reaction conditions can modulate this reactivity.

  • The N-O Acetoxy Group: The N-O bond is relatively weak and can be cleaved under thermal or catalytic conditions to generate reactive intermediates. Furthermore, the acyloxy group can participate in rearrangements.

These features allow Benzenecarboximidamide, N-(acetyloxy)- to participate in a range of transformations, including:

  • Cycloaddition Reactions: Acting as a precursor to nitrile oxides or related 1,3-dipoles for the synthesis of five-membered heterocycles.

  • Rearrangement Reactions: Undergoing rearrangements to form more stable amide or ester functionalities.

  • Electrophilic Reactions: The imidamide carbon can act as an electrophile, reacting with various nucleophiles.

The choice of solvent and reagents is critical in directing the reaction towards a specific pathway and minimizing side product formation.

Visualization of Key Synthetic Pathways

The following diagram illustrates the central role of Benzenecarboximidamide, N-(acetyloxy)- as a precursor to important heterocyclic structures.

G cluster_0 Precursors cluster_1 Core Intermediate cluster_2 Key Transformations cluster_3 Product Classes Benzonitrile Benzonitrile Benzenecarboximidamide, N-(hydroxy)- (Amidoxime) Benzenecarboximidamide, N-(hydroxy)- (Amidoxime) Benzonitrile->Benzenecarboximidamide, N-(hydroxy)- (Amidoxime) + Hydroxylamine Hydroxylamine Hydroxylamine Benzenecarboximidamide, N-(acetyloxy)- Benzenecarboximidamide, N-(acetyloxy)- Benzenecarboximidamide, N-(hydroxy)- (Amidoxime)->Benzenecarboximidamide, N-(acetyloxy)- Acylation (e.g., Ac₂O) Cyclization Cyclization Benzenecarboximidamide, N-(acetyloxy)-->Cyclization Heat/Base Rearrangement Rearrangement Benzenecarboximidamide, N-(acetyloxy)-->Rearrangement Base Catalysis 1,2,4-Oxadiazoles 1,2,4-Oxadiazoles Cyclization->1,2,4-Oxadiazoles N-Acyl Amides N-Acyl Amides Rearrangement->N-Acyl Amides

Figure 1: Synthesis and primary reaction pathways of Benzenecarboximidamide, N-(acetyloxy)-.

Optimal Solvents and Reagents: A Tabulated Guide

The selection of appropriate solvents and reagents is crucial for successful outcomes. The following table summarizes recommended conditions for key transformations involving Benzenecarboximidamide, N-(acetyloxy)- and related N-acyloxy compounds.

Reaction TypeRecommended SolventsKey Reagents & CatalystsRationale & Mechanistic Insights
Synthesis of Benzenecarboximidamide, N-(acetyloxy)- Toluene, Xylene, DichloromethaneAcetic anhydride, Acetyl chloride, Triethylamine (as base)Acylation of the parent amidoxime is typically straightforward. Anhydrides or acid chlorides are effective acylating agents.[1] The choice of solvent depends on the desired reaction temperature and solubility of the starting material.
Cyclization to 3,5-Disubstituted 1,2,4-Oxadiazoles Toluene, Xylene, Dimethylformamide (DMF)Often proceeds thermally without a catalyst. A base may facilitate the reaction.This is a common and synthetically valuable reaction of N-acylated amidoximes.[2] The reaction involves an intramolecular nucleophilic attack of the imine nitrogen onto the ester carbonyl, followed by elimination of water. Higher boiling point solvents are often preferred for thermal cyclization.
Base-Catalyzed Rearrangement Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileTriethylamine (Et₃N), Sodium hydride (NaH)N-acyloxyamides can undergo rearrangement to form 2-acyloxyamides.[3] Simple organic bases like triethylamine are often efficient. The mechanism can involve the formation of an acyloxy anion intermediate.
[3+2] Cycloaddition Reactions Toluene, DichloroethaneMetal catalysts (e.g., Gold-based), HeatWhile direct examples with Benzenecarboximidamide, N-(acetyloxy)- are less common, related N-acyloxy ynamides undergo cycloadditions.[4][5] The N-O bond can be cleaved to generate a nitrene-like species or the molecule can act as a precursor to a nitrile oxide for reaction with alkenes or alkynes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and key reactions of Benzenecarboximidamide, N-(acetyloxy)-.

Protocol 1: Synthesis of Benzenecarboximidamide, N-(acetyloxy)-

This protocol describes the acylation of N-hydroxy-benzenecarboximidamide (benzamidoxime).

Workflow Diagram:

G start Start dissolve Dissolve Benzamidoxime in Toluene start->dissolve add_base Add Triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_acetyl_chloride Add Acetyl Chloride (dropwise) cool->add_acetyl_chloride warm_rt Warm to Room Temperature and Stir add_acetyl_chloride->warm_rt monitor Monitor by TLC warm_rt->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end End purify->end

Figure 2: Workflow for the synthesis of Benzenecarboximidamide, N-(acetyloxy)-.

Materials:

  • N-hydroxy-benzenecarboximidamide (Benzamidoxime)

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Toluene (or other suitable aprotic solvent like Dichloromethane)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxy-benzenecarboximidamide (1.0 eq) in anhydrous toluene.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Thermal Cyclization to 3-Phenyl-5-methyl-1,2,4-oxadiazole

This protocol describes the thermal cyclization of Benzenecarboximidamide, N-(acetyloxy)- to form a 1,2,4-oxadiazole derivative.

Workflow Diagram:

G start Start dissolve Dissolve Benzenecarboximidamide, N-(acetyloxy)- in Xylene start->dissolve heat Heat to Reflux dissolve->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end End purify->end

Figure 3: Workflow for the thermal cyclization to a 1,2,4-oxadiazole.

Materials:

  • Benzenecarboximidamide, N-(acetyloxy)-

  • Xylene (or other high-boiling point aprotic solvent like toluene or DMF)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Benzenecarboximidamide, N-(acetyloxy)- (1.0 eq) in xylene.

  • Heating: Heat the reaction mixture to reflux (approximately 140 °C for xylene).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-phenyl-5-methyl-1,2,4-oxadiazole.

Trustworthiness and Self-Validation

The protocols provided are based on established chemical transformations of analogous compounds. For each reaction, self-validation should be performed through:

  • Reaction Monitoring: Consistent monitoring by TLC, GC-MS, or LC-MS to track the consumption of starting material and the formation of the product.

  • Product Characterization: Thorough characterization of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

  • Yield Optimization: Systematic variation of reaction parameters (temperature, concentration, reaction time, and stoichiometry of reagents) to achieve the optimal yield and purity.

By adhering to these principles, researchers can ensure the reliability and reproducibility of their results.

Conclusion

Benzenecarboximidamide, N-(acetyloxy)- is a valuable and reactive intermediate with significant potential in synthetic organic chemistry, particularly for the construction of heterocyclic systems. A judicious selection of solvents and reagents is the cornerstone of controlling its reactivity and achieving desired synthetic outcomes. The application notes and protocols detailed in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this versatile compound.

References

  • Synthesis of N-(acyloxy)-N-alkynylamides via generation of “C2” from hypervalent alkynyliodane and a weak base. Chemical Communications. [Link][4]

  • Benzenamine, N-(acetyloxy)-. PubChem. [Link][6]

  • The reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions. ResearchGate. [Link][2]

  • Base catalysed rearrangement of N-alkyl-O-acyl hydroxamic acids: synthesis of 2-acyloxyamides. Journal of the Chemical Society, Perkin Transactions 1. [Link][3]

  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules. [Link][7][8]

  • SYNTHESIS OF N-ACYLOXY-1-(DIMETHOXYPHOSPHORYLOXY)BENZIMIDATES FROM N-ACYLOXY-N-CHLOROBENZAMIDES. Journal of Chemistry and Technologies. [Link][9]

  • [Uses of hydroxamic acids and of N-alkoxyimidoyl halides in organic synthesis]. Yakugaku Zasshi. [Link][10]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link][11]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link][12]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link][13]

  • Use of ester amides as solvents, ester amides as such, and method for preparing ester amides. Google Patents. [14]

  • Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Beilstein Journal of Organic Chemistry. [Link][15]

  • 2-(Acetyloxy)benzamide. PubChem. [Link][16]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link][17]

  • The [3+2]Cycloaddition Reaction. University of Illinois Urbana-Champaign. [Link][18]

  • N-(ALKOXY)- AND N-(ACYLOXY)PHTHALIMIDES IN ORGANIC SYNTHESIS: FREE RADICAL SYNTHETIC APPROACHES AND APPLICATIONS. Chemistry of Heterocyclic Compounds. [Link][19]

  • BENZENECARBOXIMIDAMIDE. Matrix Fine Chemicals. [Link][20]

  • Amidoximes as intermediates for the synthesis of potential drugs. Charles University. [Link][1]

  • A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. [Link][21]

  • Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances. [Link][22][23]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link][24]

  • N-benzyl-N-hydroxy-benzenecarboximidamide. LookChem. [Link][25]

  • Benzamide. Wikipedia. [Link][26]

  • Ring forming transformations of ynamides via cycloaddition. RSC Advances. [Link][5]

  • Beckmann rearrangement. Wikipedia. [Link][27]

  • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley Online Library. [Link][28]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link][29]

  • Electrophilic Intermediates in the Nef and Meyer Reactions: A Computational Study. The Journal of Organic Chemistry. [Link][30]

  • Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. Molecules. [Link][31]

  • Synthesis of Cyclopentenimines from N-Allyl Ynamides via a Tandem Aza-Claisen Rearrangement–Carbocyclization Sequence. The Journal of Organic Chemistry. [Link][32]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N -Alkyl vs N -Aryl Maleimide Reactivity. The Journal of Organic Chemistry. [Link][33]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link][34]

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Chemistry Portal. [Link][35]

  • Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Molecules. [Link][36]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of Benzenecarboximidamide, N-(acetyloxy)-

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Benzenecarboximidamide, N-(ace...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Benzenecarboximidamide, N-(acetyloxy)-, a compound of interest in synthetic and medicinal chemistry, requires a robust analytical method for its accurate measurement. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its quantification and compares it with alternative analytical techniques, offering researchers and drug development professionals the data and insights needed to make informed decisions for their analytical workflows. Our approach is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines to ensure the trustworthiness of the presented method.[1][2][3]

The Critical Need for a Validated Analytical Method

The journey of a drug from discovery to market is underpinned by rigorous analytical testing. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[4] For a compound like Benzenecarboximidamide, N-(acetyloxy)-, this ensures the consistency of manufacturing processes, the stability of the compound under various conditions, and the accuracy of its concentration in formulations. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which we will adhere to in this guide.[1][5]

A Validated HPLC-UV Method for Quantification

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[6] The following method has been developed and validated for the quantification of Benzenecarboximidamide, N-(acetyloxy)-.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate buffer (pH 4.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 235 nm
Run Time 10 minutes
  • Rationale for Parameter Selection:

    • Column: A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like Benzenecarboximidamide, N-(acetyloxy)-.

    • Mobile Phase: The combination of acetonitrile, a common organic modifier, and an ammonium acetate buffer provides good peak shape and resolution. The pH of 4.5 is chosen to ensure the analyte is in a stable and consistent ionization state.

    • Detection Wavelength: The wavelength of 235 nm was selected based on the UV absorbance maximum of the analyte, ensuring optimal sensitivity.

2. Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of 0.05 M ammonium acetate buffer. The buffer is prepared by dissolving 3.85 g of ammonium acetate in 1 L of HPLC-grade water and adjusting the pH to 4.5 with glacial acetic acid. The final mobile phase should be degassed by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Benzenecarboximidamide, N-(acetyloxy)- reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up to the volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, an extraction step may be necessary to isolate the analyte from excipients.

Method Validation Results

The developed HPLC method was validated according to ICH guidelines.[1][3][5] The following table summarizes the validation parameters and results.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteThe method is specific. No interfering peaks were observed from the placebo or degradation products.
Linearity (r²) r² ≥ 0.9990.9997
Range 10 - 100 µg/mL10 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) -0.5 µg/mL
Limit of Quantitation (LOQ) -1.5 µg/mL
Robustness No significant impact on resultsThe method is robust to small, deliberate changes in flow rate and mobile phase composition.

Comparative Analysis of Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, other analytical methods can also be employed for the quantification of Benzenecarboximidamide, N-(acetyloxy)-, each with its own advantages and disadvantages.[6][7] Here, we compare the validated HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase with detection by a mass spectrometer.HPLC separation coupled with highly selective and sensitive detection by a tandem mass spectrometer.
Sample Volatility Not required.Requires volatile or derivatized analytes.Not required.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Very High (pg/mL to fg/mL range).
Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.Very high, based on both retention time and mass-to-charge ratio.Extremely high, based on precursor and product ion monitoring.
Instrumentation Cost Low to moderate.Moderate to high.High.
Throughput High.Moderate.Moderate to high.
Derivatization Not typically required.Often necessary for polar or non-volatile compounds.May be used to improve ionization, but often not necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent selectivity and sensitivity.[6] However, its application to a compound like Benzenecarboximidamide, N-(acetyloxy)- would likely require a derivatization step to increase its volatility and thermal stability. This adds complexity to the sample preparation and can be a source of variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[7] This method would be particularly advantageous for quantifying the analyte in complex matrices, such as biological fluids, where very low detection limits are required. While highly effective, the cost of instrumentation and the complexity of method development are higher compared to HPLC-UV.

Visualizing the Workflow

To better illustrate the processes discussed, the following diagrams outline the HPLC method validation workflow and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Analyte Characterization (Solubility, UV Spectra) B Selection of Column & Mobile Phase A->B C Optimization of Chromatographic Conditions B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated Method for Routine Use I->J

Caption: Workflow for HPLC Method Development and Validation.

Analytical_Technique_Comparison HPLC_UV HPLC-UV + Robust & Cost-Effective + High Throughput - Moderate Sensitivity - Potential for Interference GC_MS GC-MS + High Sensitivity & Selectivity - Requires Volatility/Derivatization - Lower Throughput for Complex Prep LC_MSMS LC-MS/MS + Very High Sensitivity & Selectivity + Ideal for Complex Matrices - High Instrument Cost - Complex Method Development Analyte Benzenecarboximidamide, N-(acetyloxy)- Analyte->HPLC_UV Routine QC Analyte->GC_MS If Derivatization is Feasible Analyte->LC_MSMS Bioanalysis or Trace Level Impurities

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Comparative

Validating ¹H and ¹³C NMR Peak Assignments for Benzenecarboximidamide, N-(acetyloxy)-: A Comparative Guide to Analytical Workflows

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on establishing a robust, self-validating analytical workflow for complex amidine derivatives. Executive Summary The st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on establishing a robust, self-validating analytical workflow for complex amidine derivatives.

Executive Summary

The structural verification of novel pharmacophores often hinges on precise Nuclear Magnetic Resonance (NMR) spectroscopy. For Benzenecarboximidamide, N-(acetyloxy)- (commonly known as N-acetoxybenzamidine), assigning the ¹H and ¹³C spectra presents unique challenges. The presence of tautomerism, potential E/Z isomerism around the C=N bond, and the anisotropic effects of the orthogonal acetoxy group create a complex magnetic environment.

This guide objectively compares three leading in-silico NMR prediction platforms—ACD/Labs Spectrus , Mnova NMRPredict , and Quantum Mechanical (QM) DFT Calculations —against a self-validating experimental workflow. By bridging empirical data with computational algorithms, we demonstrate how to establish an irrefutable peak assignment strategy.

The Structural Challenge: Causality in NMR Behavior

N-acetoxybenzamidine ( C9​H10​N2​O2​ ) consists of a phenyl ring attached to an amidine carbon, which is further bonded to an N -acetoxy moiety.

  • Quadrupolar Broadening: The ¹H signal for the −NH2​ protons is typically broadened due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus, making integration and multiplicity analysis difficult[1].

  • Anisotropic Deshielding: The carbonyl group ( C=O ) within the acetoxy moiety exerts a strong magnetic anisotropy. Depending on the preferred conformation in solution, this can unexpectedly shift the ortho-aromatic protons or the amidine carbon[2].

  • Database Scarcity: While standard benzamidines are well-represented in empirical databases, the specific N−O−C(=O)−CH3​ linkage is rare, testing the limits of rule-based prediction software[3].

Comparative Evaluation of Validation Platforms

To validate experimental assignments, modern laboratories rely on orthogonal computational methods. Here is how the leading alternatives perform:

Platform A: ACD/Labs Spectrus Processor
  • Methodology: Utilizes a massive proprietary database of over 2.5 million assigned chemical shifts, applying Hierarchical Orthogonal Space Encoding (HOSE) codes and Neural Networks (NN)[4].

  • Performance: Exceptionally fast. It excels at predicting the aromatic system but may show higher Root Mean Square Deviation (RMSD) for the amidine carbon (C7) due to the scarcity of the N -acetoxy motif in its training sets[3].

Platform B: Mnova NMRPredict (Ensemble Machine Learning)
  • Methodology: Employs an "Ensemble" approach, combining HOSE codes, classical increment rules, and Message Passing Neural Networks (MPNNs)[5].

  • Performance: Provides a confidence interval for each predicted peak. The machine learning algorithm adapts better to novel heteroatomic linkages than strict HOSE-code matching, making it highly reliable for the acetoxy protons[6].

Platform C: Quantum Mechanical DFT (Gaussian 16)
  • Methodology: Calculates the exact magnetic shielding tensors using Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method[7]. Typically run at the B3LYP/6-311+G(2d,p) level[8].

  • Performance: Computationally expensive (hours vs. seconds), but it is the gold standard for novel structures. It explicitly accounts for the 3D electronic structure and stereoelectronic effects, providing the most accurate prediction for the highly deshielded C7 and C8 carbons[9].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, computational predictions must be anchored by a self-validating experimental system. A 1D spectrum alone is insufficient; 2D NMR is mandatory to prove structural connectivity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of high-purity N-acetoxybenzamidine in 0.6 mL of DMSO- d6​ . Use TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • 1D Acquisition: Acquire ¹H (600 MHz, 16 scans, relaxation delay d1=2s ) and ¹³C (150 MHz, 1024 scans, d1=2s ) spectra at 298 K.

  • 2D Acquisition (The Anchor):

    • HSQC (Heteronuclear Single Quantum Coherence): Identifies direct C-H bonds. Use this to unambiguously pair the methyl protons to the methyl carbon, and aromatic protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies 2-bond ( 2J ) and 3-bond ( 3J ) C-H correlations. Crucial Step: Look for the 3J correlation from the ortho-protons (H2/H6) to the amidine carbon (C7), and the 2J correlation from the methyl protons (H9) to the carbonyl carbon (C8).

  • In-Silico Alignment: Overlay the experimental 2D assignments with the predictions from ACD/Labs, Mnova, and DFT. Resolve any discrepancies by deferring to the HMBC correlations.

NMR_Workflow A Sample Prep: N-acetoxybenzamidine in DMSO-d6 B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (HSQC, HMBC) A->C D In-Silico Prediction (ACD, Mnova, DFT) A->D E Data Alignment & HMBC Validation B->E C->E D->E F Final Validated Assignments E->F

Caption: Self-validating NMR workflow integrating 1D/2D experimental data with computational predictions.

Quantitative Data Presentation

The following tables summarize the comparison between the validated experimental data (anchored by 2D NMR) and the three prediction platforms.

Table 1: ¹³C NMR Chemical Shift Comparison (ppm)
PositionCarbon TypeExperimental (DMSO- d6​ )ACD/Labs SpectrusMnova NMRPredictDFT (GIAO-B3LYP)
C1 Ar-Ipso (C)131.2130.5131.8131.0
C2, C6 Ar-Ortho (CH)127.4127.1127.6127.2
C3, C5 Ar-Meta (CH)128.6128.8128.4128.9
C4 Ar-Para (CH)130.8131.2130.5131.1
C7 Amidine (C=N)156.4152.1 (Δ 4.3)154.8 (Δ 1.6)156.1 (Δ 0.3)
C8 Carbonyl (C=O)168.7165.4 (Δ 3.3)167.2 (Δ 1.5)168.5 (Δ 0.2)
C9 Methyl (CH3)19.620.119.819.4
Overall Mean Error - 1.51 ppm 0.88 ppm 0.31 ppm
Table 2: ¹H NMR Chemical Shift Comparison (ppm)
PositionProton TypeExperimental (DMSO- d6​ )ACD/Labs SpectrusMnova NMRPredictDFT (GIAO-B3LYP)
H2, H6 Ar-Ortho (m, 2H)7.687.757.657.71
H3, H5 Ar-Meta (m, 2H)7.427.487.407.45
H4 Ar-Para (m, 1H)7.487.557.467.52
NH2 Amine (br s, 2H)6.556.206.456.62
H9 Methyl (s, 3H)2.182.252.152.16

Mechanistic Insights and Logic

Why Empirical Predictors Struggle with C7 and C8

As observed in Table 1, empirical predictors (ACD/Labs) showed the highest deviation for C7 (Amidine) and C8 (Carbonyl). This is a direct consequence of the training data. While benzamidines are common, the electron-withdrawing effect of the N -acetoxy group via the C=N−O axis creates a highly specific deshielding environment. Machine learning (Mnova) bridges this gap better by extrapolating patterns via MPNNs[10], but QM DFT calculations remain the most accurate because they compute the actual electron density tensor from first principles[9].

The Role of HMBC in Resolving Ambiguity

If a software tool incorrectly predicts C7, how do we know the experimental value of 156.4 ppm is correct? We rely on causality established by the HMBC experiment. The ortho-protons (H2/H6 at 7.68 ppm) will show a strong 3J coupling cross-peak to C7. Because the identity of H2/H6 is easily confirmed via COSY and HSQC, this 3J HMBC correlation acts as an irrefutable anchor, bypassing any software prediction bias.

HMBC_Correlations H9 H9 (Methyl) C8 C8 (C=O) H9->C8 ²J HMBC C7 C7 (C=N) H_ortho H2/H6 (Ortho) H_ortho->C7 ³J HMBC C_ipso C1 (Ipso) H_ortho->C_ipso ²J HMBC

Caption: Key HMBC correlations acting as irrefutable anchors for assigning the carbonyl and amidine carbons.

Conclusion & Recommendations

For standard aromatic assignments, rapid empirical predictors like ACD/Labs or Mnova are highly efficient. However, when validating complex, heteroatom-rich functionalities like the N -acetoxy group in N-acetoxybenzamidine, empirical tools can deviate by >3 ppm for critical carbons.

Best Practice Recommendation: Do not rely solely on 1D NMR matched against a software prediction. Implement a self-validating workflow:

  • Use Mnova NMRPredict for rapid, day-to-day triage and confidence interval checking.

  • Always acquire HSQC and HMBC to establish absolute connectivity.

  • For regulatory submissions or publication of novel derivatives, utilize DFT GIAO calculations to definitively prove the assignment of highly anisotropic carbons (C=N, C=O).

References

1.[5] Bruker / Mestrelab. "Mnova Predict | Accurate Prediction." Bruker. Available at: [Link] 2.[6] Mestrelab Research. "Download NMR Predict - Mestrelab Research." Mestrelab. Available at: [Link] 3.[3] Williams, A. J., et al. "Performance Validation of Neural Network Based 13C NMR Prediction Using a Publicly Available Data Source." Journal of Chemical Information and Modeling, ACS Publications. Available at: [Link] 4.[10] Gerrard, W., et al. "IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy." Chemical Science, NIH. Available at: [Link] 5.[4] Williams, A. J. "Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification." RSC Books. Available at: [Link] 6.[9] Nakashima, K., et al. "Relativistic DFT Calculations of Changes in NMR Chemical Shifts in Aqueous Solutions of Heavy-Metal Nitrates." Bulletin of the Chemical Society of Japan, J-Stage. Available at: [Link] 7.[7] Gaussian, Inc. "NMR - Gaussian.com." Gaussian. Available at: [Link] 8.[8] ResearchGate Community. "What is the best DFT functional to perform NMR calculations in Gaussian?" ResearchGate. Available at: [Link] 9. Zhang, Y., et al. "Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization." ACS Omega. Available at: [Link] 10.[2] Zerban, G., et al. "Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride." Google Patents (US20160297744A1). Available at:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzenecarboximidamide, N-(acetyloxy)-

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of Benzenecarboximidamide, N-(acetyloxy)-. The procedural guidance herein is synthesized from an analysis of its core...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of Benzenecarboximidamide, N-(acetyloxy)-. The procedural guidance herein is synthesized from an analysis of its core chemical structure and the known reactivity of analogous compounds. Given the absence of a specific Safety Data Sheet (SDS) for this precise molecule, a precautionary principle is applied, treating the substance with the respect due to a novel chemical with potential hazards.

Hazard Analysis: A Structural Perspective

Benzenecarboximidamide, N-(acetyloxy)- is comprised of a benzamidine core functionalized with an N-acetoxy group. This structure informs our primary safety concerns:

  • Benzamidine Core: The foundational structure is related to Benzamidine, which is known to be a skin, eye, and respiratory irritant[1]. Therefore, we must assume a similar irritant potential for the target compound.

  • N-O Acetyl Group (N-Acyloxyimidamide functionality): The N-O bond in N-acyloxy compounds can be labile. Studies on related N-acyloxyphthalimides show they can be precursors to nitrogen radicals under visible light photocatalysis[2]. Furthermore, N,N-dialkoxyamides undergo thermal decomposition via homolytic cleavage[3]. This suggests that Benzenecarboximidamide, N-(acetyloxy)- may be sensitive to heat and light, potentially decomposing to form reactive intermediates.

  • Solid State: As a solid, the primary exposure routes are inhalation of dust particles and direct skin or eye contact[4].

Based on this analysis, the compound is treated as a Category 2 irritant for skin and eyes , with potential for respiratory irritation and unknown thermal/photochemical stability. All handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on the specific laboratory operation being performed. Never handle this compound without adequate protection[5][6].

Operation Minimum PPE Requirement Rationale
Storage & Transport - Standard Lab Coat- Safety Glasses- Nitrile GlovesProtects against incidental contact during transfer between storage and work areas.
Weighing (Solid) - Chemical-Resistant Lab Coat- Chemical Safety Goggles- Face Shield- Double Nitrile Gloves- N95 RespiratorOperations involving powders pose a significant inhalation risk and a higher chance of contamination. A face shield protects against static-driven particle dispersal. A respirator is essential to prevent inhalation of fine dust[7][8].
Solution Preparation - Chemical-Resistant Lab Coat- Chemical Safety Goggles- Nitrile GlovesProtects against splashes of the dissolved compound. Work should be performed in a chemical fume hood.
Reaction & Workup - Chemical-Resistant Lab Coat- Chemical Safety Goggles- Nitrile Gloves (or other solvent-appropriate gloves)Standard protection for handling solutions. The choice of glove material should be cross-referenced for compatibility with the solvent system used.

Operational Plan: From Vial to Reaction

Adherence to a strict operational workflow is paramount to ensuring safety and experimental integrity.

Preparation and Environment
  • Designated Area: All work with Benzenecarboximidamide, N-(acetyloxy)- must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[8].

  • Pre-Experiment Checklist: Before handling the compound, ensure that an appropriate chemical spill kit, emergency eyewash, and safety shower are accessible and unobstructed[5].

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these may catalyze decomposition[1]. Store in a cool, dry, and dark place to mitigate potential thermal or light-induced degradation[9].

Step-by-Step Handling Protocol
  • Weighing:

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne dust.

    • Use anti-static weighing boats to prevent dispersal of the powder.

    • Tare the balance with the weighing boat before carefully transferring the solid using a clean spatula.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the weighed solid to the solvent in a flask or beaker inside the chemical fume hood. Never add solvent to the solid outside of a containment device.

    • Use a magnetic stirrer for dissolution to avoid aerosol generation associated with manual shaking.

    • Ensure the vessel is appropriately capped or covered during dissolution.

  • Reaction Transfer:

    • When transferring the solution, use a syringe or a cannula for liquid transfers to minimize the risk of spills and exposure.

Spill Management Workflow

In the event of a spill, a calm and systematic response is crucial. The following workflow should be adopted immediately.

Spill_Management_Workflow cluster_small_spill Small Spill (Contained) cluster_large_spill Large Spill (Uncontained) start Spill Occurs alert Alert Personnel & Secure Area start->alert assess Assess Spill Size & Hazard (Solid vs. Liquid) alert->assess small_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->small_ppe Small large_evacuate Evacuate Immediate Area assess->large_evacuate Large small_contain Cover with Absorbent Material (e.g., Vermiculite) small_ppe->small_contain small_collect Carefully Sweep into Waste Container small_contain->small_collect small_clean Decontaminate Area with Appropriate Solvent small_collect->small_clean end_procedure Dispose of Waste & Report Incident small_clean->end_procedure large_contact Contact Emergency Response Team large_evacuate->large_contact large_contact->end_procedure

Caption: Workflow for managing a chemical spill.

Disposal Plan: Responsible Waste Management

All waste materials containing Benzenecarboximidamide, N-(acetyloxy)- must be treated as hazardous chemical waste.

  • Solid Waste:

    • Place contaminated PPE (gloves, weighing paper, etc.) and any collected spill material into a dedicated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.

  • Empty Containers:

    • Rinse the original container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.

    • The "triple-rinsed" container can then be disposed of according to your institution's guidelines for non-hazardous glass or plastic waste.

  • Arranging Disposal:

    • Follow your institution's procedures for hazardous waste pickup. Do not pour any material containing this compound down the drain[6].

By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with Benzenecarboximidamide, N-(acetyloxy)-, ensuring a safe laboratory environment for discovery.

References

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  • CDN Isotopes. (n.d.). Safety Data Sheet - Benzamide. Available at: [Link]

  • Musacchio, A. J., et al. (2017). N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes. PMC. Available at: [Link]

  • Huchthausen, J., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. Available at: [Link]

  • Więckowska, A., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Centers for Disease Control and Prevention. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Synthesis and Stereochemistry of Benzamidines and Acetamidines. Arkivoc. Available at: [Link]

  • Google Patents. (2017). CN106565541A - Synthesis method for benzamidine derivatives.
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  • Gontrani, L., et al. (2020). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. PMC. Available at: [Link]

  • Huchthausen, J., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. Available at: [Link]

  • LookChem. (n.d.). Cas 3488-55-9,N-benzyl-N-hydroxy-benzenecarboximidamide. Available at: [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Available at: [Link]

  • Glover, S. A., et al. (2005). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yang, Y., et al. (2022). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PMC. Available at: [Link]

  • Zayed, M. A., et al. (2017). The proposed thermal decomposition pathway of NA. ResearchGate. Available at: [Link]

  • Pitre, S. P., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed. Available at: [Link]

  • Liu, Y., et al. (2022). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. PMC. Available at: [Link]

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